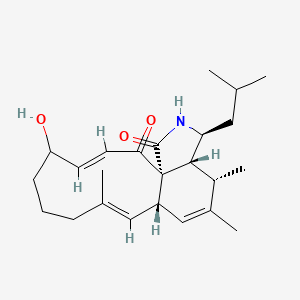
TMC-169
説明
特性
分子式 |
C24H35NO3 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
(1S,3E,9E,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione |
InChI |
InChI=1S/C24H35NO3/c1-14(2)11-20-22-17(5)16(4)13-18-12-15(3)7-6-8-19(26)9-10-21(27)24(18,22)23(28)25-20/h9-10,12-14,17-20,22,26H,6-8,11H2,1-5H3,(H,25,28)/b10-9+,15-12+/t17-,18+,19?,20+,22+,24-/m1/s1 |
InChIキー |
PBMWGTZJDVBFGK-YJEZAUDRSA-N |
異性体SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(/CCCC(/C=C/C3=O)O)\C)C=C1C)CC(C)C |
正規SMILES |
CC1C2C(NC(=O)C23C(C=C(CCCC(C=CC3=O)O)C)C=C1C)CC(C)C |
同義語 |
TMC 169 TMC-169 |
製品の起源 |
United States |
化学反応の分析
TMC-169 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
TMC-169 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is used to investigate its effects on biological systems and potential therapeutic applications. In industry, it is used in the development of new materials and chemical processes .
類似化合物との比較
Structural Analogues: Aspochalasins and Cytochalasans
TMC-169 shares structural homology with aspochalasins, another subgroup of cytochalasans produced by Aspergillus species. Key comparisons include:
Key Differences :
- Functional Groups : this compound lacks the epoxy and lactone substituents seen in aspochalasins I and Z, which may explain its selectivity for bacterial over eukaryotic targets .
- Bioactivity : Unlike aspochalasins, which primarily exhibit cytotoxicity or antifungal activity, this compound shows specificity against Gram-positive bacteria, including Staphylococcus aureus (MIC: 2 μg/mL) .
Functional Analogues: Antimicrobial Peptides and Alkaloids
This compound is functionally comparable to other antimicrobial compounds from Aspergillus:
Mechanistic Insights :
Spectrum of Activity and Therapeutic Potential
A comparative analysis of antimicrobial efficacy:
| Compound | Target Microorganisms | MIC (μg/mL) | Therapeutic Index (TI) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 2.0 | >50 (mammalian cells) |
| Aspochalasin Z | Candida albicans | 16.0 | 12.5 |
| Flavimycins | Bacillus subtilis | 0.5 | >100 |
Q & A
Basic Research Questions
Q. How to design experiments for characterizing TMC-169’s physicochemical properties?
- Methodological Answer : Prioritize techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Ensure reproducibility by documenting solvent systems, temperature controls, and instrument calibration protocols. Cross-validate results with independent assays (e.g., X-ray crystallography) to minimize systematic errors .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Incorporate ANOVA for comparing efficacy across experimental groups, and apply corrections for multiple comparisons (e.g., Bonferroni). Validate assumptions of normality and homoscedasticity using Shapiro-Wilk and Levene’s tests .
Q. How to optimize synthesis protocols for this compound to ensure batch-to-batch consistency?
- Methodological Answer : Implement design-of-experiments (DoE) approaches to identify critical process parameters (e.g., reaction temperature, catalyst loading). Use HPLC tracking of intermediates and final products to establish quality control criteria. Document deviations and refine protocols iteratively .
Advanced Research Questions
Q. How to resolve discrepancies between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer : Re-evaluate molecular docking parameters (e.g., force fields, solvation models) and validate against known ligands. Perform molecular dynamics simulations to assess conformational stability. Cross-reference experimental data with orthogonal assays (e.g., surface plasmon resonance) to confirm binding kinetics .
Q. What strategies mitigate confounding variables in this compound’s in vivo toxicity studies?
- Methodological Answer : Use randomized block designs to control for environmental or genetic variability. Include sham-treated controls and blinded assessments to reduce observer bias. Apply mixed-effects models to account for inter-subject variability in pharmacokinetic parameters .
Q. How to validate this compound’s mechanism of action when conflicting pathways are reported in literature?
- Methodological Answer : Employ CRISPR-based gene knockout models to isolate target pathways. Use phosphoproteomics or metabolomics to map downstream signaling cascades. Conduct co-immunoprecipitation (Co-IP) assays to confirm protein-protein interactions. Triangulate findings with prior studies to identify consensus mechanisms .
Data Management and Interpretation
Q. What criteria ensure robust meta-analysis of this compound’s preclinical data across heterogeneous studies?
- Methodological Answer : Adhere to PRISMA guidelines for systematic reviews. Standardize effect sizes (e.g., standardized mean differences) and assess heterogeneity via I² statistics. Use funnel plots to detect publication bias. Exclude studies with incomplete methodological reporting .
Q. How to address low reproducibility in this compound’s enzymatic inhibition assays?
- Methodological Answer : Audit assay conditions (e.g., buffer pH, cofactor concentrations) against published protocols. Validate enzyme activity with positive controls in each run. Utilize intra- and inter-laboratory reproducibility studies to identify protocol deviations .
Key Considerations for Rigorous Research
- Contradiction Analysis : Apply triangulation (e.g., experimental, computational, and observational data) to reconcile conflicting results. Use sensitivity analysis to test robustness of conclusions .
- Ethical and Feasibility Criteria : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and academic value .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


